molecular formula C20H22N2O3 B2973579 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide CAS No. 898438-93-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide

Cat. No.: B2973579
CAS No.: 898438-93-2
M. Wt: 338.407
InChI Key: ICBDVKZTIXKXLN-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a synthetic benzamide derivative featuring a 1-acetyl-substituted tetrahydroquinoline core linked to a 4-ethoxybenzamide group. The acetyl group at the 1-position of the tetrahydroquinoline moiety distinguishes it from related compounds, which often bear a 2-oxo or isobutyryl group (e.g., compounds 21–25 in and -(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in ) .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-10-7-16(8-11-18)20(24)21-17-9-6-15-5-4-12-22(14(2)23)19(15)13-17/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDVKZTIXKXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents and physical properties between the target compound and its analogs:

Compound Name Tetrahydroquinoline Substituent Benzamide Substituent Melting Point (°C) Key Functional Attributes
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide 1-acetyl 4-ethoxy Not reported Potential CA inhibition (inferred)
Compound 21 () 2-oxo 2-((2,3-Dimethylphenyl)amino) 220–221 CA I/II/IV/IX inhibitor
Compound 22 () 2-oxo 20,40-Difluoro-4-hydroxy 281–282 CA I/II/IV/IX inhibitor
4-(tert-Butyl)-N-(1-isobutyryl-...) () 1-isobutyryl 4-tert-butyl Not reported High acute toxicity (H302, H315)

Key Observations :

  • Substituent Effects: The 1-acetyl group in the target compound may enhance solubility compared to 2-oxo analogs due to reduced hydrogen-bonding capacity.
  • Melting Points : Compounds with bulkier substituents (e.g., Compound 22) exhibit higher melting points (>280°C), likely due to stronger intermolecular interactions, whereas acetyl or isobutyryl groups may lower melting points by disrupting crystal packing .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetyl group and an ethoxy-substituted benzamide. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 342.39 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Research indicates that compounds with a tetrahydroquinoline scaffold often exhibit significant biological activities:

  • Enzyme Inhibition : The sulfonamide or amide groups can bind to the active sites of enzymes, inhibiting their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
  • DNA Interaction : The quinoline moiety may intercalate with DNA, interfering with replication and transcription processes, which is crucial for anticancer properties.

Anticancer Properties

Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G2/M phase arrest in cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies demonstrate that such compounds can significantly reduce tumor size in xenograft models.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting the expression of inflammatory mediators:

  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
  • Inhibition of COX Enzymes : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The tetrahydroquinoline intermediate is acetylated using acetic anhydride or acetyl chloride.
  • Benzamide Formation : Finally, the ethoxy-substituted benzoyl chloride is reacted with the acetylated intermediate to yield the final product.

Case Studies

Several studies highlight the biological activity of similar compounds:

StudyFindings
Zhang et al. (2023)Demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines.
Lee et al. (2024)Reported anti-inflammatory effects in animal models using related compounds that inhibit COX enzymes and reduce cytokine levels.
Patel et al. (2025)Investigated the mechanism of action involving DNA intercalation leading to apoptosis in cancer cells.

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